molecular formula C6H3BrFNO3 B1286783 2-Bromo-6-fluoro-4-nitrophenol CAS No. 329-49-7

2-Bromo-6-fluoro-4-nitrophenol

Cat. No.: B1286783
CAS No.: 329-49-7
M. Wt: 235.99 g/mol
InChI Key: YJBBEHQOMCJIGN-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3 . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-fluoro-4-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. One common method includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C to complete the reaction. The organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 2-Bromo-6-fluoro-4-nitrophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions, such as Suzuki-Miyaura coupling .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its effectiveness against various pathogens .

Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial effects. The bromine and fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrophenol
  • 2-Bromo-4-methyl-6-nitrophenol
  • 2-Bromo-4-methoxy-6-nitrophenol
  • 2-Bromo-6-nitrophenol
  • 2-Bromo-4-chloro-6-nitrophenol
  • 2-Bromo-3-fluoro-6-nitrophenol

Uniqueness: 2-Bromo-6-fluoro-4-nitrophenol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-bromo-6-fluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBBEHQOMCJIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602599
Record name 2-Bromo-6-fluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-49-7
Record name 2-Bromo-6-fluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 329-49-7
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